13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride
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Overview
Description
Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride is a complex heterocyclic compound. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile applications in medicinal chemistry and organic synthesis. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride typically involves multi-component reactions. One common method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine. This reaction proceeds through a [4 + 1] cycloaddition with tert-butyl isocyanide, resulting in the formation of the imidazopyrazine core .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazopyrazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyrazine N-oxides, while reduction can yield partially or fully reduced derivatives.
Scientific Research Applications
Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride involves its interaction with specific molecular targets. This compound can act as a partial agonist at certain receptors, such as MT1 receptors, while exhibiting no intrinsic activity at others, like MT2 receptors . The molecular pathways involved in its action are still under investigation, but it is believed to modulate signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: Shares a similar core structure and exhibits comparable biological activities.
Imidazo[1,2-a]pyridine: Another related compound with significant medicinal chemistry applications.
Uniqueness
Imidazo(2’,1’:3,4)pyrazino(1,2-a)indole, 2,3,5,6-tetrahydro-10-methoxy-, monohydrochloride stands out due to its specific substitution pattern and the presence of a methoxy group, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted interactions with specific biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
127556-85-8 |
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Molecular Formula |
C14H16ClN3O |
Molecular Weight |
277.75 g/mol |
IUPAC Name |
13-methoxy-3,6,9-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2,10(15),11,13-pentaene;hydrochloride |
InChI |
InChI=1S/C14H15N3O.ClH/c1-18-11-2-3-12-10(8-11)9-13-14-15-4-5-16(14)6-7-17(12)13;/h2-3,8-9H,4-7H2,1H3;1H |
InChI Key |
JIVZTNBVUAFHPB-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N3CCN4CCN=C4C3=C2.Cl |
Canonical SMILES |
COC1=CC2=C(C=C1)N3CCN4CCN=C4C3=C2.Cl |
127556-85-8 | |
Origin of Product |
United States |
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